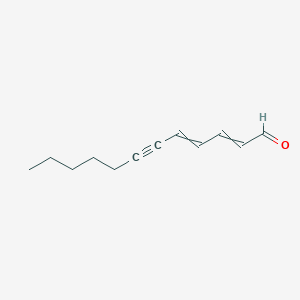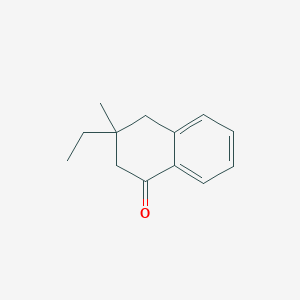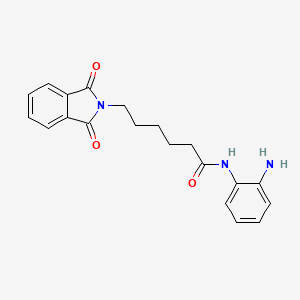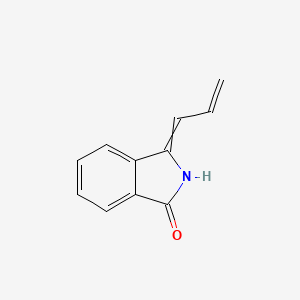
Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- is a heterocyclic organic compound with the molecular formula C11H21N It is a derivative of pyridine, where the pyridine ring is partially saturated, and it contains a methyl group at the 1-position and a pentyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the catalytic hydrogenation of 1-methyl-2-pentylpyridine can yield the desired compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with ketone or aldehyde functional groups.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A structurally similar compound with a different substitution pattern.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Piperidine: A fully saturated derivative of pyridine.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of partial saturation and specific substituents makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
500911-38-6 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-methyl-2-pentyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H21N/c1-3-4-5-8-11-9-6-7-10-12(11)2/h6-7,11H,3-5,8-10H2,1-2H3 |
InChI Key |
KMZUGZVTKWOOIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC=CCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)

![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
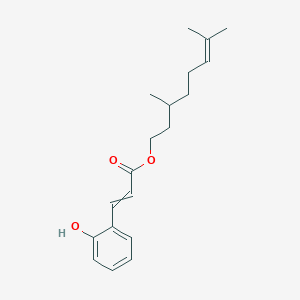
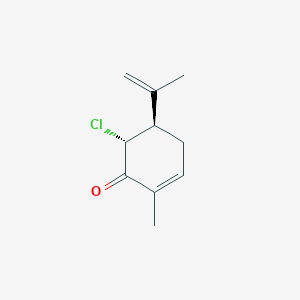
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
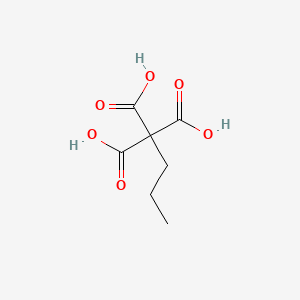
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
